molecular formula C17H19N3O2 B5830441 N'-(4-tert-butylbenzoyl)isonicotinohydrazide

N'-(4-tert-butylbenzoyl)isonicotinohydrazide

Cat. No. B5830441
M. Wt: 297.35 g/mol
InChI Key: POJGFDGDLWQNKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to N'-(4-tert-butylbenzoyl)isonicotinohydrazide often involves the co-crystallization with 4-tert-butylbenzoic acid through one-pot covalent and supramolecular synthesis methods. These methods utilize derivatizing ketones such as propan-2-one and butan-2-one, highlighting the versatility and adaptability in synthesizing these compounds (Madeley, Levendis, & Lemmerer, 2019).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by consistent hydrogen bonds between the carboxylic acid of 4-tert-butylbenzoic acid and the pyridine ring N atom of isoniazid derivatives. This hydrogen bonding pattern varies based on the steric influences of the derivative group, demonstrating the molecular flexibility and interaction potential of these compounds (Madeley, Levendis, & Lemmerer, 2019).

Chemical Reactions and Properties

Hydrazides of 4-tert-butylbenzoic acid exhibit significant chemical stability, especially in terms of their solubility in nonpolar solvents and resistance to hydrolysis in acidic and basic media. These properties are crucial for their application in extraction technologies and highlight the robustness of their chemical structure (Pashkina, Gusev, & Radushev, 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and acid-base characteristics, are influenced by their molecular structure. The N',N'-dialkyl derivatives with longer alkyl chains exhibit increased solubility in nonpolar solvents and stability against hydrolysis, indicating the impact of structural modifications on their physical behaviors (Pashkina, Gusev, & Radushev, 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, it could interact with various enzymes or receptors in the body, but this would need to be determined experimentally .

Future Directions

The study of new organic compounds like “N’-(4-tert-butylbenzoyl)isonicotinohydrazide” is a key part of advancing fields like medicinal chemistry and materials science. Future research could explore its potential uses, its method of synthesis, and its physical and chemical properties .

properties

IUPAC Name

N'-(4-tert-butylbenzoyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-17(2,3)14-6-4-12(5-7-14)15(21)19-20-16(22)13-8-10-18-11-9-13/h4-11H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJGFDGDLWQNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198141
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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